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Compound of Interest

Compound Name: Pyrithioxin dihydrochloride

Cat. No.: B1678531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the toxicological and safety profile

of Pyrithioxin dihydrochloride. The information is intended for research, scientific, and drug

development professionals. It is not a substitute for professional medical advice.

Executive Summary
Pyrithioxin dihydrochloride, a semi-synthetic analogue of vitamin B6 (pyridoxine), is a

neurotropic agent investigated for its potential cognitive-enhancing and neuroprotective effects.

[1] This guide provides a comprehensive analysis of its toxicological and safety profile, drawing

upon available non-clinical and clinical data. Due to the limited specific toxicological data for

Pyrithioxin dihydrochloride, this report also incorporates data from its structural analogue,

Pyridoxine hydrochloride, to provide a more complete assessment, with the clear delineation

that these are distinct chemical entities. The overall profile suggests that while Pyrithioxin
dihydrochloride has been used therapeutically, there are potential safety considerations,

including reports of severe cholestatic hepatitis.[1] A thorough understanding of its toxicological

characteristics is therefore crucial for any future development and clinical application.

Introduction
Pyrithioxin dihydrochloride (also known as Pyritinol dihydrochloride) is a disulfide dimer of a

pyridoxine derivative.[2][3][4] It is believed to enhance cerebral glucose metabolism and

increase acetylcholine levels, which may underlie its nootropic effects.[5] This document details
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the available toxicological data, including acute and chronic toxicity, genotoxicity,

carcinogenicity, reproductive and developmental toxicity, and reported adverse effects in

humans. Experimental protocols for key toxicological studies are also described to provide

context for the presented data.

Pharmacokinetics and Mechanism of Action
Pyrithioxin is reported to be an orally active compound that can promote the metabolism of

glucose and amino acids, increase carotid blood flow, and improve cerebral blood flow.[2][3] It

has been shown to elevate acetylcholine levels and enhance memory in rats.[2][3]

The toxic mechanism of high doses of the related compound, Pyridoxine, is thought to involve

the inhibition of pyridoxal kinase by the inactive form (pyridoxine), leading to a functional

deficiency of the active coenzyme, pyridoxal-5'-phosphate.[6] This can disrupt nerve function

and lead to sensory neuropathy.[6][7]
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Caption: Proposed mechanism of action of Pyrithioxin dihydrochloride.

Non-Clinical Toxicology
A comprehensive battery of non-clinical safety studies is essential to characterize the potential

toxicity of a drug candidate. The following sections summarize the available data for

Pyrithioxin dihydrochloride and its analogue, Pyridoxine hydrochloride.

Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single high dose of a

substance.[8] The median lethal dose (LD50) is a common endpoint.[8]
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Table 1: Acute Toxicity Data

Compound Species Route LD50 Reference(s)

Pyridoxine

hydrochloride
Rat Oral 4,000 mg/kg [7]

Pyridoxine

hydrochloride
Rat Intravenous 530 mg/kg [9]

No specific LD50 data for Pyrithioxin dihydrochloride was identified in the public domain.

Acute oral toxicity is typically assessed in rodents (e.g., rats or mice) using a limit test or a full

dose-range study.[10][11][12] In a limit test, a single high dose (e.g., 2,000 or 5,000 mg/kg) is

administered to a small group of animals.[11] If no mortality is observed, the LD50 is

considered to be above this dose.[11] For a full study, graded doses are administered to

different groups of animals.[10] Observations include clinical signs of toxicity, body weight

changes, and mortality over a 14-day period.[11] At the end of the study, a gross necropsy is

performed on all animals.[10]

Start: Dose Administration
(Single Dose)

Observation Period (14 days)
- Clinical Signs
- Body Weight

- Mortality

Gross Necropsy

End: Data Analysis
(e.g., LD50 calculation)
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Caption: General workflow for an acute toxicity study.

Repeated-Dose Toxicity
Repeated-dose toxicity studies evaluate the effects of a substance following prolonged

administration. Key endpoints include the No-Observed-Adverse-Effect Level (NOAEL) and the

Lowest-Observed-Adverse-Effect Level (LOAEL).[13][14]

No specific NOAEL or LOAEL data for Pyrithioxin dihydrochloride from repeated-dose

studies were identified in the public domain. A review of chronic toxicity studies of Pyridoxine in

various animal species (rats, mice, dogs, monkeys) at doses up to 100 mg/kg/day for up to 106

days reported no clinical or pathological changes.[15]

These studies typically involve administering the test substance daily at three or more dose

levels to groups of rodents for 28 or 90 days.[13][16] A control group receives the vehicle only.

[13] In-life observations include clinical signs, body weight, food consumption, and detailed

clinical examinations. At the end of the treatment period, blood and urine samples are collected

for hematology, clinical chemistry, and urinalysis.[13] A full necropsy is performed, and organs

are weighed and examined microscopically.[13]

Genotoxicity
Genotoxicity assays are conducted to assess the potential of a substance to cause damage to

genetic material. A standard battery of tests is typically required.[17][18]

No specific genotoxicity data for Pyrithioxin dihydrochloride were identified in the public

domain.

A standard in vitro genotoxicity battery generally includes:

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses several strains of

Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and

frameshift mutations).[3][18][19]

In vitro Micronucleus Test (OECD 487): This assay in mammalian cells detects both

clastogenicity (chromosome breakage) and aneugenicity (changes in chromosome number).
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[3][20]

In vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA - OECD 476, 490): This test

detects gene mutations in mammalian cells.[17][20]

Positive results in in vitro assays usually trigger in vivo follow-up studies, such as the in vivo

micronucleus test in rodents (OECD 474).[3]
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Caption: A standard genotoxicity testing strategy.

Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the tumor-forming

potential of a substance.[9]

No specific carcinogenicity data for Pyrithioxin dihydrochloride were identified in the public

domain. The National Toxicology Program (NTP) has not identified Pyridoxine hydrochloride as

a carcinogen.[21]

These studies are typically conducted in two rodent species (e.g., rats and mice) over the

majority of their lifespan (e.g., 2 years).[22] The test substance is administered daily in the diet

or by gavage.[23] Endpoints include survival, clinical signs, body weight, and the incidence and

type of tumors observed during gross and microscopic examination of tissues.[22][23]
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Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential effects of a substance

on fertility, pregnancy, and offspring development.[24][25]

No specific reproductive or developmental toxicity data for Pyrithioxin dihydrochloride were

identified in the public domain. Studies on the related compound, pyridostigmine bromide, in

rats did not show effects on male or female fertility.[26] At the highest doses, there was a slight

increase in delayed ossification and early resorption, which was considered secondary to

maternal toxicity.[26]

A standard set of studies includes:

Fertility and Early Embryonic Development (Segment I): Male and female rodents are dosed

before mating, during mating, and up to implantation.[25][27]

Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are

dosed during the period of organogenesis.[24][25][27] Fetuses are examined for external,

visceral, and skeletal abnormalities.[24]

Pre- and Postnatal Development (Segment III): Pregnant and lactating females are dosed

from implantation through weaning.[25] The development and reproductive capacity of the

offspring are evaluated.[24]

Human Safety and Adverse Effects
The safety of Pyrithioxin dihydrochloride in humans has been evaluated in some clinical

contexts. However, there is a notable report of it inducing severe cholestatic hepatitis.[1]

The adverse effects of high-dose Pyridoxine are well-documented and primarily involve the

nervous system.

Table 2: Reported Adverse Effects in Humans
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Adverse Effect Compound Description Reference(s)

Severe Cholestatic

Hepatitis

Pyrithioxin

dihydrochloride

A serious liver-related

adverse event.
[1]

Sensory Neuropathy Pyridoxine

Numbness, tingling,

and pain, particularly

in the extremities.

Risk increases with

high doses (e.g.,

>200-500 mg/day)

and long-term use.[28]

[7][28][29]

Photosensitivity Pyridoxine
Increased sensitivity

of the skin to sunlight.
[28][30]

Gastrointestinal

Issues
Pyridoxine

Nausea, stomach

pain, and loss of

appetite at high

doses.

[28][30]

Conclusion
The available toxicological data for Pyrithioxin dihydrochloride is limited. Based on the

information available and data from its structural analogue, Pyridoxine hydrochloride, the

following conclusions can be drawn:

Acute Toxicity: Likely to be low via the oral route, similar to Pyridoxine hydrochloride.

Adverse Effects: The potential for severe cholestatic hepatitis with Pyrithioxin
dihydrochloride is a significant safety concern. High doses of the related compound,

Pyridoxine, are associated with sensory neuropathy.

Data Gaps: There is a clear lack of specific data for Pyrithioxin dihydrochloride in the

areas of repeated-dose toxicity (NOAEL), genotoxicity, carcinogenicity, and reproductive and

developmental toxicity.
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For drug development professionals, these data gaps would need to be addressed through a

comprehensive non-clinical safety evaluation program compliant with current regulatory

guidelines before proceeding with extensive clinical development. The potential for

hepatotoxicity should be a key area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678531?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

